molecular formula C20H17N5O5 B2871781 N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899404-63-8

N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2871781
CAS No.: 899404-63-8
M. Wt: 407.386
InChI Key: CJEKAKXUYNQODI-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a scaffold that has been used in the design and synthesis of new anticancer drugs . It is part of a class of compounds that have been synthesized based on molecular diversity .


Synthesis Analysis

The synthesis of these compounds is typically done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The cyclopentyl substituent was retained in both fragments and substituents at positions C-2,4,6 of pyrrolo[2,3-d]pyrimidine were modified .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a disordered nitro group in twinned crystals . Both the methoxy group and the acetamide groups are nearly coplanar with the phenyl ring .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of this compound, exploring its potential as a scaffold for further chemical modifications. Studies have developed methods for synthesizing various derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines, investigating their chemical properties and reactions under different conditions. For instance, the work by Hanafy (2011) elaborates on synthesizing new pyrido[2,3-d]pyrimidine derivatives with potential antifungal activities, highlighting the compound's versatility as a chemical precursor (Hanafy, 2011).

Potential Biological Activities

Several studies have explored the biological activities of compounds structurally related to N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. For example, research into dihydropyrimidine derivatives for antidiabetic properties indicates a broader interest in this chemical class for therapeutic applications. Lalpara et al. (2021) synthesized novel dihydropyrimidine derivatives and evaluated their in vitro antidiabetic activity, demonstrating the potential of this compound class in medicinal chemistry (Lalpara et al., 2021).

Chemical Reactivity and Modification

Research has also delved into the chemical reactivity and potential for modification of dihydropyrimidine derivatives. Studies have investigated various chemical reactions, including cyclizations and substitutions, to create new compounds with potential for further study in drug development and synthetic chemistry. For instance, Namazi et al. (2001) explored the chemical reactivity of Biginelli type compounds, a class to which the chemical belongs, demonstrating the versatility of these compounds in synthetic organic chemistry (Namazi et al., 2001).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, mechanism of action, and potential applications in medicine. It could also involve the development of new pyrimidines as anti-inflammatory agents .

Properties

IUPAC Name

N-(4-methoxy-3-nitrophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O5/c1-11-5-4-8-24-17(11)22-18-13(20(24)27)10-15(23(18)2)19(26)21-12-6-7-16(30-3)14(9-12)25(28)29/h4-10H,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEKAKXUYNQODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC(=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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